

# Guanidine Nitrate: A Comprehensive Technical Guide on its Thermal Properties

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## Compound of Interest

Compound Name: Guanidine nitrate

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This technical guide provides an in-depth analysis of the melting point and decomposition temperature of **guanidine nitrate**. The following sections detail the thermal characteristics, experimental protocols for their determination, and a summary of key data.

## Thermal Properties of Guanidine Nitrate

**Guanidine nitrate** ( $\text{CH}_6\text{N}_4\text{O}_3$ ) is a white crystalline solid that is soluble in water and alcohol.[1][2][3] It is recognized for its energetic properties and is used in applications such as gas generants in automobile airbags and as a monopropellant.[2][4][5] Understanding its thermal behavior is critical for safe handling, storage, and application.

### Melting Point

The melting point of **guanidine nitrate** is consistently reported in the range of 212°C to 218°C. The precise temperature can vary based on the purity of the substance. Recrystallized **guanidine nitrate** has a melting point of 213–214°C.[6]

### Decomposition Temperature

**Guanidine nitrate**'s decomposition is a more complex process than its melting. It is known to be thermally sensitive and may explode if heated.[2][7][8] The decomposition process is

exothermic and can be influenced by factors such as the heating rate and the presence of other substances.

Decomposition can begin at temperatures as low as 170°C with an endothermic process, followed by an exothermic decomposition at higher temperatures.[9] Studies have shown a main decomposition stage occurring in a wide range from approximately 177°C to 427°C (450–700 K).[1] Using differential scanning calorimetry (DSC), an onset of decomposition has been observed at 206°C, with significant exothermic peaks between 270°C and 350°C.[4] In a closed system, the onset temperature for decomposition has been measured at 290°C.[10]

## Quantitative Data Summary

The following table summarizes the reported melting point and decomposition temperatures for **guanidine nitrate** from various sources.

Parameter	Temperature Range	Notes	Source(s)
Melting Point	212.0–218.0 °C	Dependent on purity.	[11]
214–216 °C	[1][2]		
213–215 °C	[2][7][8]		
214 °C	[3][12]		
213–214 °C	For recrystallized product.	[6]	
Decomposition	170°C	Onset of endothermic decomposition.	[9]
206-208°C	Onset of exothermic decomposition.	[4][9]	
270–350 °C	Range of exothermic peaks.	[4]	
290 °C	Onset temperature in a closed cell DSC.	[10]	
177-427 °C	Single-step weight loss range (450-700 K).	[1]	

## Experimental Protocols

The determination of the melting point and decomposition temperature of energetic materials like **guanidine nitrate** requires specialized analytical techniques. The most common methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with other analytical methods to identify decomposition products.

### Method 1: Differential Scanning Calorimetry (DSC)

- Objective: To measure the heat flow associated with thermal transitions as a function of temperature. This allows for the determination of both the melting point (an endothermic event) and the decomposition (an exothermic event).

- Apparatus: A heat-flux type Differential Scanning Calorimeter.
- Procedure:
  - A small, precisely weighed sample of **guanidine nitrate** (typically 1-5 mg) is placed into an aluminum or copper crucible.
  - The crucible is sealed. For decomposition studies, experiments may be conducted in both open and sealed (closed) crucibles to observe the effect of pressure buildup.[\[10\]](#)
  - The sample is placed in the DSC cell alongside an empty reference crucible.
  - The sample is heated at a constant linear rate (e.g., 1, 5, 10, or 20 K/min).[\[1\]](#)[\[4\]](#)
  - The differential heat flow between the sample and the reference is recorded as a function of temperature.
  - The melting point is identified by the onset of the endothermic peak.
  - The decomposition temperature is identified by the onset of the exothermic peak(s). The peak temperature and the total heat of decomposition (enthalpy) are also determined from the thermogram.

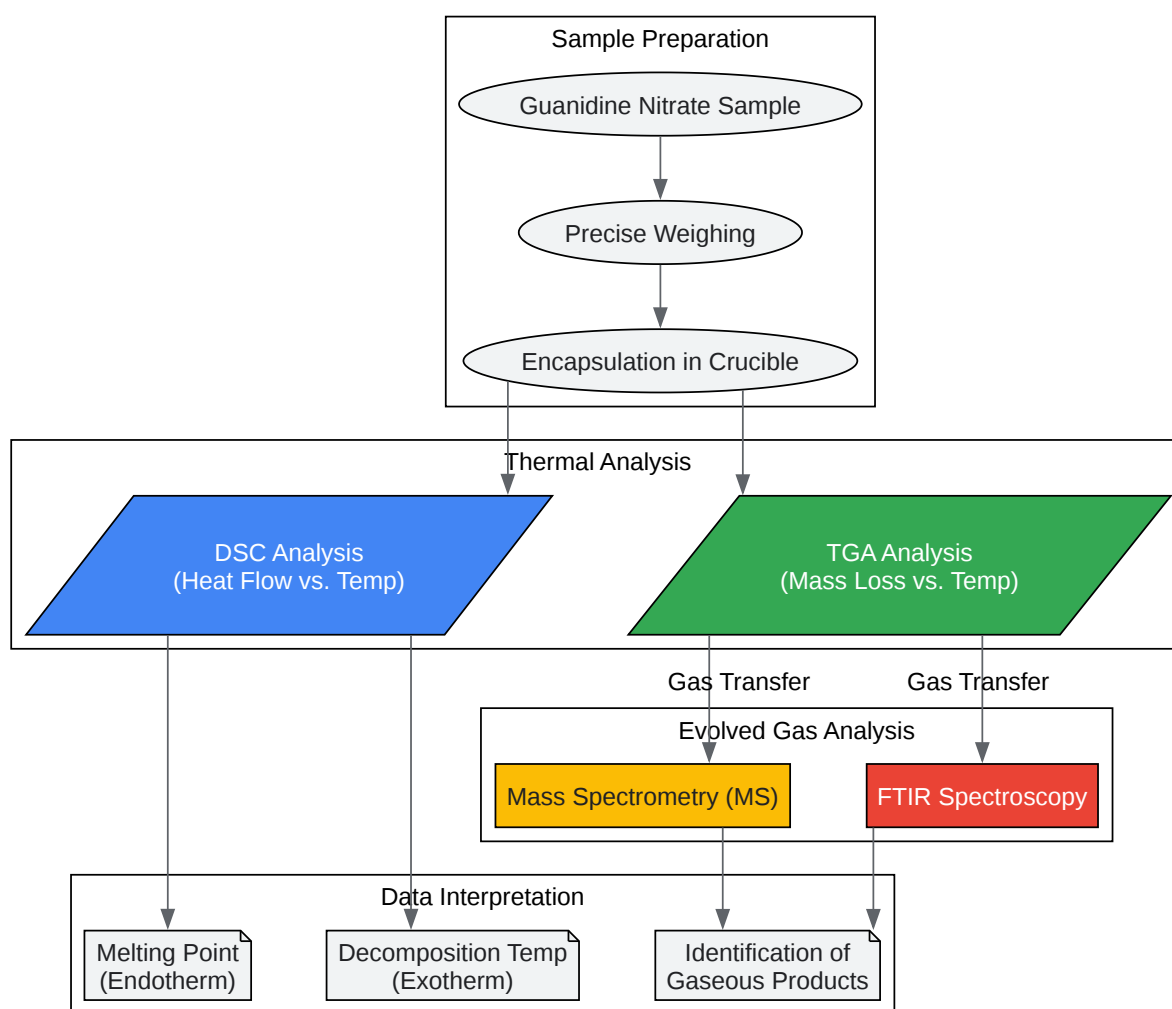
#### Method 2: Thermogravimetric Analysis - Mass Spectrometry/Fourier Transform Infrared Spectroscopy (TGA-MS/FTIR)

- Objective: To measure the change in mass of a sample as a function of temperature while identifying the gaseous products evolved during decomposition.
- Apparatus: A Thermogravimetric Analyzer coupled to a Mass Spectrometer and/or a Fourier Transform Infrared Spectrometer.[\[10\]](#)[\[13\]](#)[\[14\]](#)
- Procedure:
  - A small sample of **guanidine nitrate** is placed in the TGA furnace.
  - The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

- The mass of the sample is continuously monitored and recorded as a function of temperature, generating a TGA curve that shows mass loss steps corresponding to decomposition.
- The gases evolved from the sample are transferred via a heated line to the MS and/or FTIR for analysis.
- The MS and FTIR provide real-time data on the chemical identity of the decomposition products (e.g., H<sub>2</sub>O, N<sub>2</sub>, N<sub>2</sub>O, CO<sub>2</sub>).<sup>[9][15]</sup>

## Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the logical progression of **guanidine nitrate**'s thermal events.



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Caption: Workflow for Thermal Analysis of **Guanidine Nitrate**.



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Caption: Thermal Progression from Solid to Decomposition Products.

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